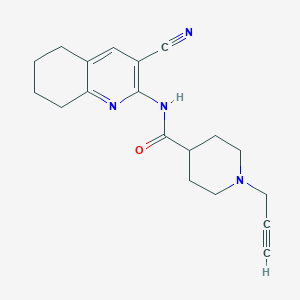

N-(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-2-9-23-10-7-14(8-11-23)19(24)22-18-16(13-20)12-15-5-3-4-6-17(15)21-18/h1,12,14H,3-11H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGASGZQEFCTRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NC2=C(C=C3CCCCC3=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS No. 1645414-94-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 322.4 g/mol. The structure includes a tetrahydroquinoline moiety, which is known to exhibit various biological activities.

Pharmacological Profile

- Anticancer Activity : Research indicates that compounds similar to N-(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide may exhibit anticancer properties. For instance, tetrahydroquinoline derivatives have been shown to inhibit the growth of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects. Studies have demonstrated that tetrahydroquinoline derivatives can modulate neurotransmitter systems and exert protective effects against neurodegenerative diseases .

- Enzyme Inhibition : It has been noted that similar compounds act as inhibitors for various enzymes, including carboxylesterases. The inhibition of these enzymes can lead to enhanced bioavailability of certain drugs by preventing their metabolic degradation .

The precise mechanism of action for N-(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide remains under investigation; however, it is hypothesized that its activity may involve:

- Receptor Modulation : Interaction with dopamine receptors has been suggested as a pathway for its neuroprotective effects .

- Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis .

Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines, derivatives similar to this compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study 2: Neuroprotection

A series of in vivo experiments showed that tetrahydroquinoline derivatives could protect against oxidative stress-induced neuronal damage in rat models. Behavioral tests indicated improved cognitive function post-treatment .

Data Summary

The following table summarizes key data regarding the biological activity of N-(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide:

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to N-(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide exhibit a range of biological activities:

- Antimicrobial Properties : Tetrahydroquinoline derivatives have been noted for their ability to inhibit bacterial growth and could serve as leads in developing new antibiotics.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Neuroprotective Effects : A study published in a peer-reviewed journal indicated that derivatives of tetrahydroquinoline can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Analgesic Properties : Research has shown that certain piperidine derivatives exhibit analgesic effects comparable to conventional pain relievers. This suggests that N-(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide could be explored for pain management therapies .

- Anticancer Mechanisms : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways. This indicates its potential as a chemotherapeutic agent .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. Thiophene-Based Analogues (Compounds 24 and 25, Figure 14)

- Structure: Replace the tetrahydroquinoline core with a sulfur-containing 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold. Compound 24 includes a pyrimidinyl sulfamoyl group, while compound 25 incorporates a triazine ring .

- Activity : Both compounds exhibit potent antiproliferative effects against MCF7 breast cancer cells (IC50 = 30.8 nM and 38.7 nM, respectively). Their mechanism involves tyrosine kinase inhibition via ATP-binding site competition, akin to gefitinib and dasatinib .

- Comparison: The tetrahydroquinoline derivative may exhibit distinct pharmacokinetics due to reduced sulfur-mediated metabolic instability. However, the absence of direct activity data for the target compound limits mechanistic comparisons.

b. Chromene-Carboxamide Derivatives (Compound 8)

- Structure : Features a 5,6,7,8-tetrahydrobenzo[b]pyran (chromene) ring fused with a coumarin-derived carboxamide group .

- Synthesis: Prepared via ethanol reflux with salicylaldehyde and piperidine, highlighting the role of solvent and catalyst in carboxamide formation .

- Comparison: The chromene scaffold offers planar aromaticity, contrasting with the partially saturated tetrahydroquinoline system. This difference may influence membrane permeability and target selectivity.

c. Propargyl-Functionalized Naphthyridine (Compound 2)

- Structure: 2-Amino-4-phenyl-6-(prop-2-ynyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile shares the propargyl group and tetrahydro framework but replaces the piperidine-carboxamide with a naphthyridine core .

- Comparison : The naphthyridine’s extended π-system may enhance DNA intercalation, whereas the carboxamide in the target compound could improve solubility and hydrogen-bonding interactions.

Physicochemical Properties

*Estimated based on structural similarity.

Q & A

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout Models : Confirm target engagement by comparing activity in wild-type vs. gene-edited cells.

- Thermal Shift Assays : Measure protein stabilization upon ligand binding .

- In Vivo Imaging : Radiolabel the compound (e.g., with ¹⁸F) for PET tracking in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.